molecular formula C20H15ClF3NO2 B11948980 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)propanamide CAS No. 853311-87-2

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)propanamide

Cat. No.: B11948980
CAS No.: 853311-87-2
M. Wt: 393.8 g/mol
InChI Key: XVNBQYKYIILOCA-UHFFFAOYSA-N
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Description

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)propanamide is a complex organic compound that features a furan ring substituted with a chlorophenyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)propanamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the trifluoromethylphenyl group: This can be done through a nucleophilic aromatic substitution reaction using 3-(trifluoromethyl)aniline.

    Formation of the propanamide linkage: This final step involves the reaction of the intermediate with propanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl group in the propanamide linkage can be reduced to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid: This compound shares the furan and chlorophenyl groups but differs in the presence of an acrylic acid moiety instead of the propanamide linkage.

    3-(5-(4-Chlorophenyl)furan-2-yl)propanoic acid: Similar to the target compound but with a propanoic acid group instead of the propanamide linkage.

Uniqueness

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)propanamide is unique due to the presence of both the trifluoromethylphenyl group and the propanamide linkage, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

853311-87-2

Molecular Formula

C20H15ClF3NO2

Molecular Weight

393.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C20H15ClF3NO2/c21-15-6-4-13(5-7-15)18-10-8-17(27-18)9-11-19(26)25-16-3-1-2-14(12-16)20(22,23)24/h1-8,10,12H,9,11H2,(H,25,26)

InChI Key

XVNBQYKYIILOCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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